molecular formula C10H7F3N2O3 B1423842 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester CAS No. 1086392-22-4

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester

Cat. No.: B1423842
CAS No.: 1086392-22-4
M. Wt: 260.17 g/mol
InChI Key: JUWDBDFQDYSPPI-UHFFFAOYSA-N
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Description

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester is a chemical compound characterized by its trifluoromethoxy group attached to the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester typically involves the following steps:

  • Starting Materials: The synthesis begins with indazole or its derivatives as the starting material.

  • Trifluoromethylation: The indazole ring is trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethanesulfonic acid.

  • Carboxylation: The trifluoromethylated indazole undergoes carboxylation to introduce the carboxylic acid group.

  • Methylation: Finally, the carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and thioesters.

Scientific Research Applications

7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 7-trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, leading to specific biological responses.

Comparison with Similar Compounds

  • 7-Fluoro-1H-indazole-3-carboxylic acid methyl ester: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

  • 7-Methoxy-1H-indazole-3-carboxylic acid methyl ester: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness: 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to similar compounds. This group enhances the compound's stability, reactivity, and biological activity.

Properties

IUPAC Name

methyl 7-(trifluoromethoxy)-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-17-9(16)8-5-3-2-4-6(7(5)14-15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWDBDFQDYSPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165177
Record name 1H-Indazole-3-carboxylic acid, 7-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-22-4
Record name 1H-Indazole-3-carboxylic acid, 7-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-3-carboxylic acid, 7-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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